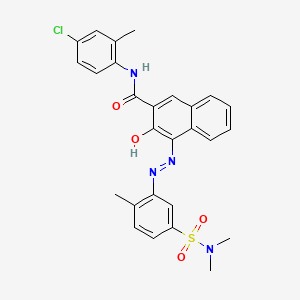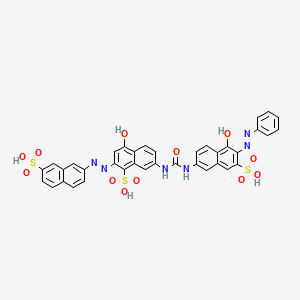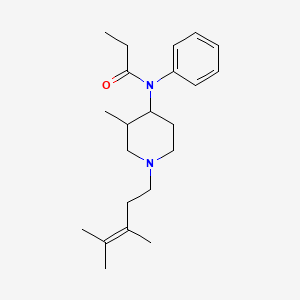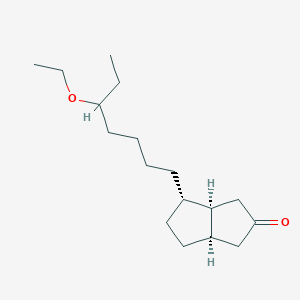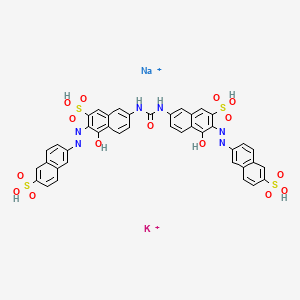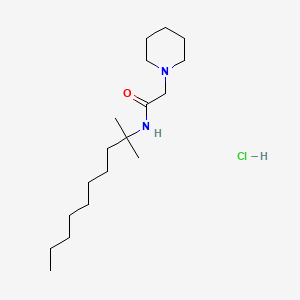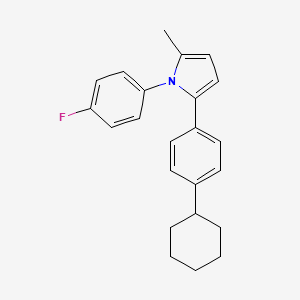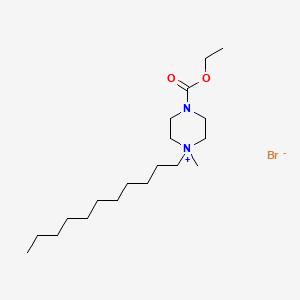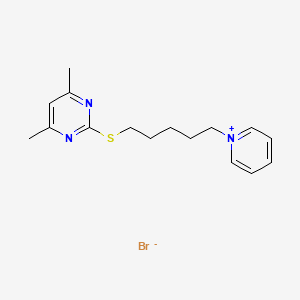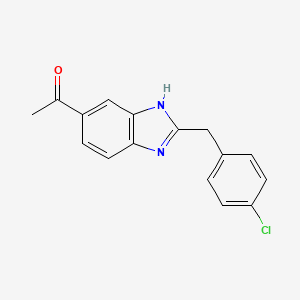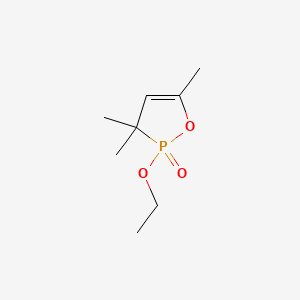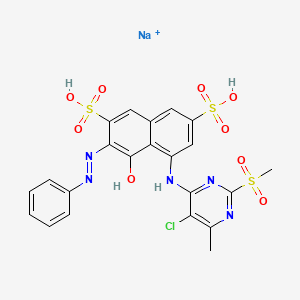
5-((5-Chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((5-Chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various industrial applications, including textile dyeing, biological staining, and as a pH indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid.
Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as a naphthol derivative, under alkaline conditions.
Substitution and Sulfonation: The resulting azo compound undergoes further substitution reactions to introduce the chloro, methyl, and methylsulphonyl groups. Sulfonation is carried out to introduce the sulfonic acid groups, which enhance the solubility of the dye in water.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of azoxy compounds.
Reduction: Reduction of the azo group can yield aromatic amines, which are often used as intermediates in the synthesis of other dyes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonic acid derivatives.
Major Products
Oxidation Products: Azoxy compounds.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
Dye Chemistry: Used as a model compound to study the properties and behavior of azo dyes.
Analytical Chemistry: Employed as a pH indicator and in colorimetric assays.
Biology
Biological Staining: Used to stain tissues and cells for microscopic examination.
Biochemical Assays: Utilized in enzyme-linked immunosorbent assays (ELISA) and other biochemical tests.
Medicine
Pharmaceutical Research: Investigated for potential use in drug delivery systems and as a therapeutic agent.
Industry
Textile Industry: Widely used for dyeing fabrics due to its vibrant color and stability.
Paper Industry: Employed in the coloring of paper products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological molecules. The azo group can form hydrogen bonds and van der Waals interactions with proteins and nucleic acids, leading to changes in their structure and function. The sulfonic acid groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid tissues.
Acid Orange 7: Employed in textile dyeing and as a biological stain.
Uniqueness
5-((5-Chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the chloro, methyl, and methylsulphonyl groups enhances its stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
83400-15-1 |
|---|---|
Molecular Formula |
C22H18ClN5NaO9S3+ |
Molecular Weight |
651.0 g/mol |
IUPAC Name |
sodium;5-[(5-chloro-6-methyl-2-methylsulfonylpyrimidin-4-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H18ClN5O9S3.Na/c1-11-18(23)21(26-22(24-11)38(2,30)31)25-15-10-14(39(32,33)34)8-12-9-16(40(35,36)37)19(20(29)17(12)15)28-27-13-6-4-3-5-7-13;/h3-10,29H,1-2H3,(H,24,25,26)(H,32,33,34)(H,35,36,37);/q;+1 |
InChI Key |
FNQNTLHCLDHAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)S(=O)(=O)C)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=CC=CC=C4)S(=O)(=O)O)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


